3-methyl-N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
3-methyl-N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a benzodiazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide typically involves multiple steps. One common route includes the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide, followed by reduction with hydrogen to obtain the desired product . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups results in amines, while oxidation can yield various oxidized derivatives .
Scientific Research Applications
3-methyl-N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)methyl)benzamide: A compound with a similar benzamide core but different substituents.
4-Methyl-N-(4-methylphenyl)benzamide: A simpler compound with a similar structure but lacking the benzodiazole ring
Uniqueness
3-methyl-N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is unique due to its combination of a benzamide core, benzodiazole ring, and methylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-methyl-N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C25H25N3O/c1-18-10-12-20(13-11-18)17-28-23-9-4-3-8-22(23)27-24(28)14-15-26-25(29)21-7-5-6-19(2)16-21/h3-13,16H,14-15,17H2,1-2H3,(H,26,29) |
InChI Key |
BBQYXSTUSXOGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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